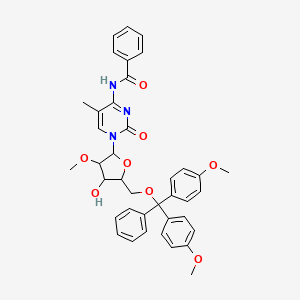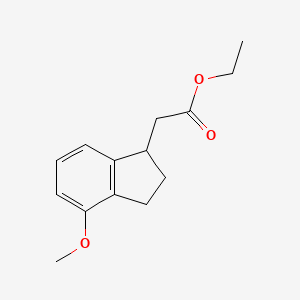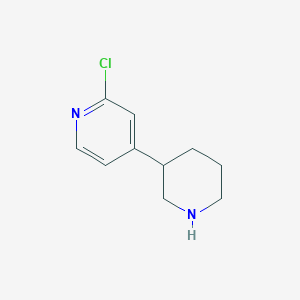
Hexanoic acid,2,2,3,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido hexanoico, 2,2,3,5-tetrametil- es un ácido carboxílico con la fórmula molecular C10H20O2. Es un derivado del ácido hexanoico, donde cuatro de los átomos de hidrógeno son reemplazados por grupos metilo en las posiciones 2, 2, 3 y 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido hexanoico, 2,2,3,5-tetrametil- se puede sintetizar mediante varios métodos. Un enfoque común implica la alquilación del ácido hexanoico con agentes metilantes en condiciones controladas. La reacción generalmente requiere un catalizador, como un ácido o una base fuerte, para facilitar el proceso de metilación. Las condiciones de reacción, incluida la temperatura y la presión, se controlan cuidadosamente para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
En entornos industriales, la producción de ácido hexanoico, 2,2,3,5-tetrametil- puede implicar procesos de metilación a gran escala utilizando reactores químicos avanzados. El uso de reactores de flujo continuo permite un mejor control de los parámetros de reacción, lo que lleva a una mayor eficiencia y escalabilidad. Además, se emplean técnicas de purificación como la destilación y la cristalización para aislar el compuesto de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido hexanoico, 2,2,3,5-tetrametil- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un grupo alcohol.
Sustitución: Los grupos metilo pueden participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Los agentes halogenantes como el cloro (Cl2) o el bromo (Br2) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El ácido hexanoico, 2,2,3,5-tetrametil- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido hexanoico, 2,2,3,5-tetrametil- implica su interacción con objetivos moleculares y vías específicas. El grupo ácido carboxílico puede formar enlaces de hidrógeno con varias moléculas biológicas, influyendo en su estructura y función. Además, los grupos metilo pueden afectar la hidrofobicidad del compuesto y su capacidad para interactuar con las membranas lipídicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido hexanoico, 2,2,5,5-tetrametil-: Otro derivado del ácido hexanoico con grupos metilo en diferentes posiciones.
Ácido hexanoico, 2-etil-: Un derivado con un grupo etilo en lugar de múltiples grupos metilo.
Ácido hexanoico, 3,3-dimetil-: Un derivado con dos grupos metilo en la posición 3.
Singularidad
El ácido hexanoico, 2,2,3,5-tetrametil- es único debido a su disposición específica de grupos metilo, que puede influir en su reactividad química y propiedades físicas.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-6-7-9(2,3)10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |
Clave InChI |
RMJOCQMUYSXLPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)



![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)




![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
